molecular formula C14H17N3OS B2402792 N-[4-(2-amino-1,3-thiazol-4-yl)phenyl]-2,2-dimethylpropanamide CAS No. 795290-95-8

N-[4-(2-amino-1,3-thiazol-4-yl)phenyl]-2,2-dimethylpropanamide

Cat. No.: B2402792
CAS No.: 795290-95-8
M. Wt: 275.37
InChI Key: LSZIDHLVCNOFBH-UHFFFAOYSA-N
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Description

N-[4-(2-amino-1,3-thiazol-4-yl)phenyl]-2,2-dimethylpropanamide is a compound that features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2-amino-1,3-thiazol-4-yl)phenyl]-2,2-dimethylpropanamide typically involves the nucleophilic addition reaction of (2-amino-4-(3-chlorophenyl)thiazol-5-yl)(2-chlorophenyl)methanone with various substituted isocyanates/isothiocyanates/isoselenocynates in acetone, with a catalytic amount of sodium hydroxide at room temperature . Another method involves the reaction of 2-amino-5-bromothiazole with 3-(furan-2-yl)propanoic acid followed by the Suzuki reaction of the amide product with 4-fluorophenylboric acid .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

N-[4-(2-amino-1,3-thiazol-4-yl)phenyl]-2,2-dimethylpropanamide undergoes various types of reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like acetone or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .

Scientific Research Applications

N-[4-(2-amino-1,3-thiazol-4-yl)phenyl]-2,2-dimethylpropanamide has diverse applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(2-amino-1,3-thiazol-4-yl)phenyl]-2,2-dimethylpropanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted research and potential therapeutic applications .

Properties

IUPAC Name

N-[4-(2-amino-1,3-thiazol-4-yl)phenyl]-2,2-dimethylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3OS/c1-14(2,3)12(18)16-10-6-4-9(5-7-10)11-8-19-13(15)17-11/h4-8H,1-3H3,(H2,15,17)(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSZIDHLVCNOFBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=CC=C(C=C1)C2=CSC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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